N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide
Description
N-{4-[(2-Ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is a sulfonamide derivative featuring a 4-methoxybenzamide group linked to a phenyl ring substituted with a 2-ethylpiperidine sulfonyl moiety. Its design combines a lipophilic piperidine group with a polar sulfonamide, which may influence solubility and receptor binding.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-18-6-4-5-15-23(18)28(25,26)20-13-9-17(10-14-20)22-21(24)16-7-11-19(27-2)12-8-16/h7-14,18H,3-6,15H2,1-2H3,(H,22,24) |
InChI Key |
GXIAHYCUYJJLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving hydrogenation or cycloaddition processes . The sulfonyl group is then introduced via sulfonation reactions, which may require specific reagents such as sulfonyl chlorides. Finally, the methoxybenzamide moiety is attached through amide bond formation, typically using coupling agents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as automated systems for the final coupling reaction. The choice of solvents, catalysts, and purification methods would be critical to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Piperidinones.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H25N2O8S3
- Molecular Weight : 539.6 g/mol
- IUPAC Name : N-{(1S)-1-[4-(4-methoxy-2-(4-methoxyphenyl)sulfonyl)phenyl]ethyl}methanesulfonamide
The compound features a complex structure that includes a piperidine ring and sulfonamide moieties, which are crucial for its biological activity.
1.1. Mechanism of Action
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown potential in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic disorders such as diabetes and obesity .
1.2. Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Metabolic Disorders : Its role in modulating cortisol metabolism makes it a candidate for treating conditions like metabolic syndrome .
- CNS Disorders : Preliminary studies suggest potential efficacy in treating cognitive impairments and neurodegenerative diseases such as Alzheimer's disease .
2.1. Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with multiple biological targets, enhancing its anticancer properties.
2.2. Mechanisms of Action
The compound induces apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death . Its sulfonamide group is particularly important for its interaction with target proteins involved in cancer progression.
3.1. Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications in the piperidine ring and sulfonamide group can significantly enhance the biological activity of the compound. Variations in substituents have been correlated with increased potency against specific targets, making it a valuable template for drug design .
3.2. In Vivo Studies
Animal model studies have indicated that this compound can effectively reduce tumor size and improve survival rates when administered in appropriate dosages . These findings support further clinical development.
Mechanism of Action
The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The methoxybenzamide moiety may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Sulfonamides with Benzothiazole Moieties
Compounds such as N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides (e.g., from –2) share the sulfonamide-phenyl backbone but replace the methoxybenzamide with a benzothiazole group. These analogs were synthesized via condensation of 2-(3/4-aminophenyl)benzothiazole with sulfonyl chlorides . Key differences include:
- Substituent Position : Meta vs. para substitution on the phenyl ring alters steric and electronic profiles.
Table 1: Comparison with Benzothiazole Sulfonamides
N-Phenylacetamide Sulfonamides
highlights N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) , which replaces the methoxybenzamide with an acetamide group. Despite structural divergence, both compounds feature sulfonamide-linked piperidine/piperazine rings. Key observations:
- Pharmacological Profile : Compound 35 showed analgesic activity comparable to paracetamol, while piperazinyl analogs (e.g., 37) exhibited anti-inflammatory pain modulation .
- Structural Impact : The acetamide group may enhance metabolic stability compared to the bulkier methoxybenzamide in the target compound.
Sulfonamide-Benzamide Hybrids
–6 describes compounds like N4-Benzoylsulfathiazole (28) and N4-Lauroylsulfathiazole (29) , which combine sulfonamides with benzamide or fatty acid chains. These analogs were evaluated as antitubercular agents, highlighting the role of lipophilic groups (e.g., lauroyl) in enhancing membrane permeability .
Table 2: Comparison with Sulfonamide-Benzamide Hybrids
| Compound | Sulfonyl Substituent | Linked Group | Activity | Reference |
|---|---|---|---|---|
| Target Compound | 2-Ethylpiperidine | 4-Methoxybenzamide | Not specified | |
| N4-Benzoylsulfathiazole (28) | Thiazole | Benzamide | Antitubercular |
Hydrazide Derivatives of 4-Methoxybenzamide
details hydrazide-linked 4-methoxybenzamide derivatives (e.g., 3q–3u), which incorporate hydrazinecarbonyl groups. These compounds demonstrated cytotoxicity against cancer cell lines (e.g., HT-29 colon cancer, IC₅₀ values reported) . Contrasts with the target compound:
- Bioactivity : Cytotoxicity suggests divergent applications compared to sulfonamide-piperidine analogs.
Biological Activity
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
- Molecular Formula : C25H28N2O5S
- Molecular Weight : 468.6 g/mol
- CAS Number : 874355-72-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of antiviral and anticancer activities. It is hypothesized that the compound may exert its effects through modulation of specific signaling pathways and receptor interactions.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit broad-spectrum antiviral properties. Notably, these compounds have shown effectiveness against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) by increasing intracellular levels of APOBEC3G (A3G), a protein known for its role in inhibiting viral replication .
Case Study: Anti-HBV Activity
In a study involving N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a related derivative), it was found to significantly inhibit HBV replication both in vitro and in vivo. The mechanism was linked to the enhancement of A3G levels within HepG2 cells, suggesting that similar compounds may provide therapeutic benefits against HBV infections .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through inhibition of tumor cell proliferation. The sulfonamide group is known for its ability to interact with various enzymes involved in cancer progression. Research into related compounds has shown promising results in inhibiting growth in various cancer cell lines.
Efficacy and Safety Profile
While specific toxicity data for this compound is limited, related compounds have undergone pharmacokinetic studies revealing acceptable safety profiles in preliminary animal models. These studies indicate that the compound may be metabolically stable, reducing the likelihood of adverse effects associated with rapid metabolism .
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
